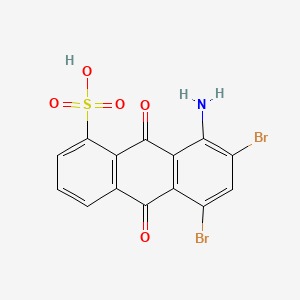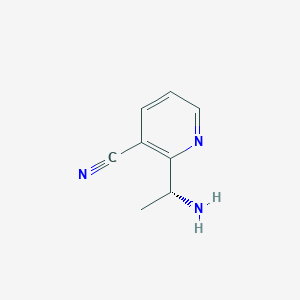
(R)-2-(1-Aminoethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)nicotinonitrile is a chiral compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, featuring an aminoethyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Chiral Amination: The introduction of the chiral aminoethyl group is achieved through a chiral amination reaction. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving temperatures ranging from 0°C to 50°C and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)nicotinonitrile may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically produces primary amines or other reduced forms.
Substitution Products: Substitution reactions result in various derivatives depending on the substituents introduced.
Scientific Research Applications
®-2-(1-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
®-6-(1-Aminoethyl)nicotinonitrile: A similar compound with the aminoethyl group at the sixth position of the pyridine ring.
(S)-2-(1-Aminoethyl)nicotinonitrile: The enantiomer of ®-2-(1-Aminoethyl)nicotinonitrile with opposite stereochemistry.
Uniqueness
®-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific stereochemistry and position of the aminoethyl group, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-(1-Aminoethyl)nicotinonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1 |
InChI Key |
MUASACHZEAEGCE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)C#N)N |
Canonical SMILES |
CC(C1=C(C=CC=N1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


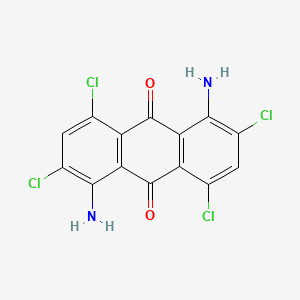
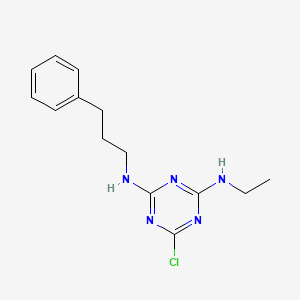
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
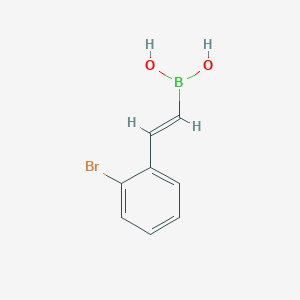
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
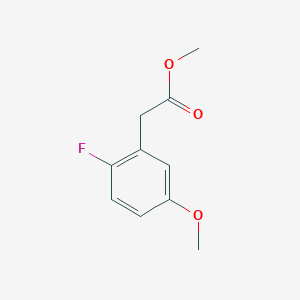
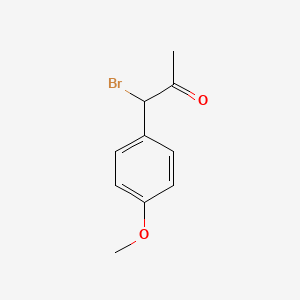
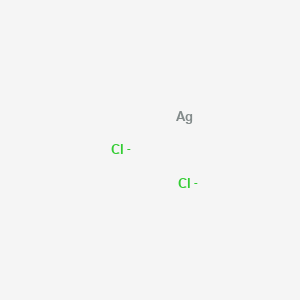

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)

